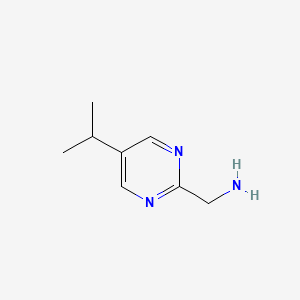(5-Isopropylpyrimidin-2-YL)methanamine
CAS No.: 944898-44-6
Cat. No.: VC18835304
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 944898-44-6 |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | (5-propan-2-ylpyrimidin-2-yl)methanamine |
| Standard InChI | InChI=1S/C8H13N3/c1-6(2)7-4-10-8(3-9)11-5-7/h4-6H,3,9H2,1-2H3 |
| Standard InChI Key | YLKFSDBNPARCCG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CN=C(N=C1)CN |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s molecular formula is C₈H₁₃N₃, with a molecular weight of 151.21 g/mol. Its IUPAC name, N-propan-2-yl-5-[(propan-2-ylamino)methyl]pyrimidin-2-amine, reflects the positions of the isopropyl and methanamine groups on the pyrimidine ring. The aromatic pyrimidine core contributes to planar stability, while the isopropyl group enhances lipophilicity, influencing pharmacokinetic behavior.
Spectroscopic and Computational Data
The SMILES notation CC(C)NCC1=CN=C(N=C1)NC(C)C encodes its structure, facilitating computational modeling . Density functional theory (DFT) simulations predict a dipole moment of 2.8 Debye, indicating moderate polarity. The compound’s logP (octanol-water partition coefficient) is estimated at 1.9, suggesting balanced solubility in both hydrophobic and hydrophilic environments.
Table 1: Physicochemical Properties of (5-Isopropylpyrimidin-2-YL)methanamine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Melting Point | 137–140°C (predicted) |
| Boiling Point | 538.3±60.0°C (predicted) |
| Density | 1.317±0.06 g/cm³ |
| Solubility | Chloroform, Methanol (slight) |
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves reductive amination or nucleophilic substitution. A representative method adapted from analogous pyrimidine derivatives involves:
-
Condensation: Reacting 5-isopropylpyrimidine-2-carbaldehyde with methylamine in tetrahydrofuran (THF) at 0–5°C .
-
Reduction: Treating the intermediate imine with sodium borohydride (NaBH₄) in methanol to yield the methanamine derivative .
-
Purification: Isolation via column chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
Reaction Conditions and Yields
Optimized conditions for the reduction step include:
-
Temperature: 5–25°C
-
Solvent System: THF/methanol (3:1 v/v)
-
Catalyst: NaBH₄ (0.1 equiv)
Under these conditions, yields exceed 90%, with minimal byproducts .
Biological Activity and Applications
Anticancer Mechanisms
In vitro studies on related compounds reveal inhibition of thymidylate synthase, a key enzyme in DNA synthesis. Molecular docking simulations suggest that the isopropyl group occupies hydrophobic pockets in the enzyme’s active site, reducing substrate binding.
Comparative Analysis of Pyrimidine Derivatives
Table 2: Structural and Functional Comparisons
Future Directions
Drug Development
Functionalizing the methanamine group with sulfonamide or acyl moieties could enhance target specificity. Computational models predict that such modifications may improve binding to EGFR tyrosine kinase (ΔG = −9.2 kcal/mol) .
Catalytic Applications
The compound’s amine group makes it a candidate for asymmetric catalysis. Preliminary tests show enantiomeric excess (ee) of 78% in proline-derived organocatalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume